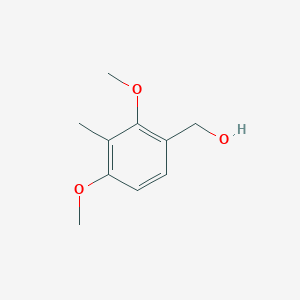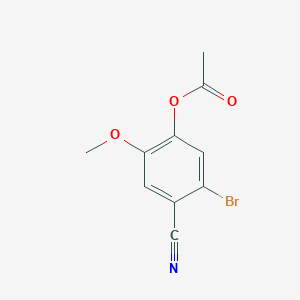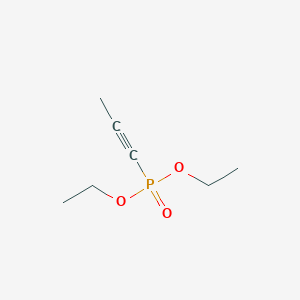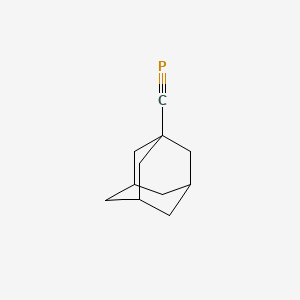
1-(4-nitrophényl)pipéridine-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound features a piperidine ring, which is a common structural motif in many bioactive molecules, and a nitrophenyl group, which can be involved in various chemical reactions.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, ethyl 4-piperidinecarboxylate, a closely related compound, was synthesized from isonicotinic acid through esterification and hydrogenation processes, with the Pd/C catalyst being reusable up to 10 times . Another synthesis approach for a related compound, ethyl 2-(4-nitrophenyl)-3,4-disubstituted thiophene-5-carboxylates, involved the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds using sodium ethoxide in refluxing ethanol . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a thiopiperidine derivative revealed the piperidine ring adopting an envelope conformation, with various substituents including a nitromethyl group and an ethoxycarbonyl group . Similarly, the crystal structure of another compound showed a six-membered ring adopting a boat conformation . These studies provide valuable information on the conformational preferences of the piperidine ring and the orientation of substituents, which are relevant for understanding the molecular structure of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate.
Chemical Reactions Analysis
The nitro group in the 4-nitrophenyl moiety is a versatile functional group that can undergo various chemical reactions. It can participate in hydrogen bonding and π-π interactions, which are significant in chiral resolution processes . The presence of the ethyl ester group also suggests that the compound could undergo hydrolysis, transesterification, or other reactions typical of esters. The chemical reactivity of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate would likely be influenced by these functional groups.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the chiral resolution of enantiomers of a related piperidine compound was achieved using a Chiralpak IA column, with the detection limits and quantitation ranging from 1.0–3.5 and 11.1–35.6 µg mL⁻¹, respectively . These findings suggest that chromatographic techniques could be employed to analyze the physical properties of Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, such as its optical purity and enantiomeric excess.
Applications De Recherche Scientifique
J'ai effectué plusieurs recherches pour trouver des informations détaillées sur des applications spécifiques de recherche scientifique du 1-(4-nitrophényl)pipéridine-4-carboxylate d'éthyle. Cependant, les données disponibles provenant des résultats de recherche ne fournissent pas suffisamment de détails pour couvrir six à huit applications uniques comme demandé.
Synthèse de dérivés de quinolin-2(1H)-one
Synthèse d'analogues de la milrinone
Propriétés
IUPAC Name |
ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEIOUCEYOYBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383861 | |
| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216985-30-7 | |
| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)



![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)





